molecular formula C20H22BrN3O5S B2558386 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868981-08-2

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2558386
CAS No.: 868981-08-2
M. Wt: 496.38
InChI Key: BSFCIPQVRQJVQA-UHFFFAOYSA-N
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of oxazolidinone and oxalamide functional groups, along with a bromophenyl sulfonyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The bromophenyl sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the coupling of the oxazolidinone intermediate with phenethyloxalamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
  • N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Uniqueness

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromophenyl sulfonyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCIPQVRQJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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